2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
8-iodo-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOPZINKKAHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of Tetrahydro-pyridoindole Scaffold
The tetrahydro-γ-carboline framework (pyrido[4,3-b]indole) can be efficiently synthesized via palladium-catalyzed Catellani-type reactions, which enable modular one-pot construction of fused heterocycles. This approach uses:
- Commercially available 3-iodo-1-tosyl-1H-indole derivatives
- Aziridines and olefins as coupling partners
- Palladium catalysts with norbornene derivatives (NBE) as transient mediators
This method allows the formation of the tetrahydro-γ-carboline core with good yields and scalability, providing a versatile platform for further functionalization such as iodination and methylation.
Methylation at the 2-Position
Methylation typically involves the introduction of a methyl group at the nitrogen or carbon adjacent to the nitrogen in the pyridoindole ring. This can be achieved by:
- Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
- Controlling temperature to avoid over-alkylation or side reactions
The methylation step is often carried out after the ring system is constructed to ensure regioselectivity.
Selective Iodination at the 8-Position
Selective iodination on the aromatic ring is critical and can be performed by:
- Electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS)
- Carrying out the reaction in inert solvents like dimethoxyethane or tetrahydrofuran (THF)
- Maintaining temperatures from ambient to 100°C to optimize selectivity and yield
Careful monitoring is required to prevent polyiodination or degradation of the sensitive tetrahydro-pyridoindole core.
Representative Preparation Procedure (Summarized)
Reaction Optimization and Yield Data
Research indicates that the choice of solvent and temperature significantly affects the yield and purity of the final product. For example, reactions conducted in tetrahydrofuran at controlled temperatures (around 50-80°C) provide optimal iodination with minimal side products. The palladium-catalyzed one-pot synthesis of the tetrahydro-γ-carboline core yields intermediate products in the range of 70-85%, with overall yields for the final iodinated and methylated compound reported between 50-65% depending on purification methods.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Synthesis |
|---|---|---|
| Catalyst | Pd(0) with norbornene derivatives | Enables efficient ring construction |
| Solvent | Tetrahydrofuran (THF), Dimethoxyethane (DME) | Provides inert medium, good solubility |
| Temperature (Core Synthesis) | 25-100°C | Balances reaction rate and selectivity |
| Methylation Reagent | Methyl iodide or dimethyl sulfate | Provides selective methylation |
| Methylation Temp. | 0-50°C | Controls side reactions |
| Iodination Reagent | N-iodosuccinimide (NIS), ICl | Selective electrophilic iodination |
| Iodination Temp. | 20-80°C | Optimizes yield, prevents over-iodination |
| Yield (overall) | 50-65% | Dependent on reaction and purification |
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, sodium thiolate, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, sodium thiolate in ethanol, or amines in acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug development targeting various diseases such as cancer, neurological disorders, and infectious diseases. Indole derivatives are known for their significant pharmacological properties, which include anti-inflammatory, analgesic, and antitumor activities. The iodine substitution may enhance these properties by influencing the compound's interaction with biological targets .
Case Studies
- Cancer Research : Studies have indicated that indole derivatives can inhibit cancer cell proliferation. For instance, research on similar compounds has shown promising results in targeting specific cancer pathways.
- Neurological Disorders : The potential neuroprotective effects of indole derivatives are being explored in models of neurodegenerative diseases. The unique structure of 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole may contribute to modulating neurotransmitter systems.
Biological Studies
Mechanistic Investigations
This compound serves as a probe in biological studies to elucidate the mechanisms of action of indole derivatives. Its ability to bind to specific receptors or enzymes allows researchers to investigate cellular processes and pathways involving indole derivatives .
Applications in Chemical Biology
In chemical biology, 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole is utilized to study interactions with biological macromolecules. These studies can provide insights into how such compounds influence cellular signaling pathways and gene expression profiles.
Material Science
The unique properties of this compound also extend to material science applications. Its reactivity allows for potential use in synthesizing novel materials with specific electronic or optical properties. Research is ongoing into how variations in the indole structure can be exploited for new material formulations .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The tetrahydro-pyridoindole core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Molecular Weight : The target compound (312.16 g/mol) exceeds the ideal range for oral bioavailability (<500 g/mol), whereas smaller analogs (e.g., 8-fluoro, 190 g/mol) may have better pharmacokinetics .
- Electronic Effects : Iodo’s polarizable nature could enhance interactions with hydrophobic binding pockets, unlike electron-withdrawing groups (e.g., trifluoromethyl) .
Biological Activity
2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole (CAS Number: 1147939-50-1) is a heterocyclic compound belonging to the indole family. This compound is notable for its unique iodine substitution, which enhances its reactivity and potential biological activity. Research has indicated that indole derivatives possess significant pharmacological properties, making this compound a subject of interest in medicinal chemistry.
The molecular formula of 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole is , with a molecular weight of 312.15 g/mol. The presence of the iodine atom is crucial as it can influence the compound's interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.15 g/mol |
| CAS Number | 1147939-50-1 |
Anticancer Properties
Research has demonstrated that compounds related to the pyridoindole structure exhibit anticancer activity. For instance, studies have shown that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can induce apoptosis in various cancer cell lines. In particular:
- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer).
- IC50 Values : Some derivatives have shown IC50 values as low as 0.57 µM against A549 cells, indicating potent cytotoxicity without significant harm to normal cells .
The mechanism by which 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole exerts its biological effects is believed to involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes.
- Cell Cycle Arrest : Some studies suggest it can halt the cell cycle at critical checkpoints.
- Induction of Apoptosis : Evidence indicates that it can trigger programmed cell death in cancer cells .
Structure–Activity Relationship (SAR)
The structural modifications on the pyridoindole scaffold significantly influence biological activity. For example:
- Iodine Substitution : The presence of iodine enhances reactivity and may improve binding affinity to biological targets.
- Methyl Group : The methyl group at position 2 contributes to the overall stability and activity profile of the compound .
Case Studies and Research Findings
Several studies have highlighted the potential applications of 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole in drug development:
Q & A
Q. What are the common synthetic routes for 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole?
The synthesis typically involves multi-step strategies, including:
- Pd-catalyzed amidation/cyclization : A Pd(OAc)₂/Xantphos system facilitates C–N bond formation and cyclization, as demonstrated for related pyridoindoles (e.g., 2-(thiophen-2-yl)-pyrimidoindoles) .
- Iodination protocols : Late-stage iodination using I₂ or Cu-mediated coupling reactions, as seen in iodinated indole derivatives (e.g., 6-iodoindole-3-carbaldehyde) .
- Tetrahydro ring formation : Reduction of pyridine precursors with NaBH₄ or catalytic hydrogenation, followed by alkylation for methyl group introduction .
Key Challenges : Steric hindrance from the iodine substituent at position 8 and regioselectivity during cyclization require precise temperature control (e.g., 80–100°C) and excess reagents .
Q. How is this compound characterized using spectroscopic methods?
- ¹H NMR : Aromatic protons in the indole core appear as multiplets between δ 7.0–7.5 ppm, while methyl groups (e.g., 2-methyl) resonate as singlets near δ 2.3–2.9 ppm. Tetrahydro ring protons show splitting patterns (e.g., δ 3.2–3.6 ppm for CH₂–N groups) .
- ¹³C NMR : The iodine-bearing carbon (C-8) is deshielded, appearing at δ 95–105 ppm, while the methyl group (C-2) resonates at δ 20–25 ppm .
- ESI-MS : Molecular ion peaks ([M+H]⁺) are observed at m/z values corresponding to the molecular formula (C₁₂H₁₄IN₂; calc. ~345.04) .
Validation : Compare spectral data with structurally analogous compounds, such as 8-fluoro-pyridoindoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar pyridoindoles?
Contradictions often arise from variations in:
- Catalyst loading : Pd(OAc)₂ concentrations (2–5 mol%) impact cyclization efficiency .
- Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (e.g., using MeOH) affect isolated yields .
- Substituent effects : Electron-withdrawing groups (e.g., iodine) may reduce yields by 10–15% compared to methyl/fluoro analogs .
Optimization Strategy : Design a response surface methodology (RSM) experiment to test variables (temperature, catalyst, solvent) systematically.
Q. What computational methods predict the compound’s reactivity and binding properties?
- DFT Calculations : Analyze the iodine atom’s electronic effects on HOMO-LUMO gaps and nucleophilic aromatic substitution (SNAr) reactivity .
- Molecular Docking : Use the InChIKey (e.g., ZTMIHMWNFKJYPO for analogs) to model interactions with biological targets (e.g., serotonin receptors) .
- MD Simulations : Assess stability in aqueous vs. lipid membranes, guided by logP values (estimated ~2.5–3.0) .
Software Recommendations : Gaussian (DFT), AutoDock Vina (docking), GROMACS (MD).
Q. How can researchers study the biological activity of this compound given its structural features?
- In vitro assays : Screen against indole-binding targets (e.g., monoamine oxidases or 5-HT receptors) using fluorescence polarization or SPR .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, noting iodine’s potential to slow metabolism .
- Toxicity profiling : Compare with β-carboline analogs (e.g., norharman) to evaluate neurotoxic or genotoxic risks .
Data Interpretation : Cross-reference activity with substituent electronic profiles (Hammett constants: σₚ for I = +0.18).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
